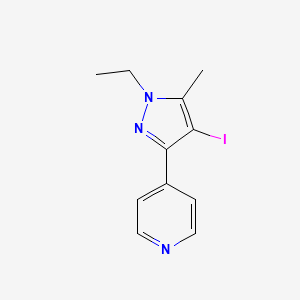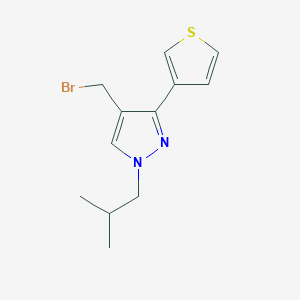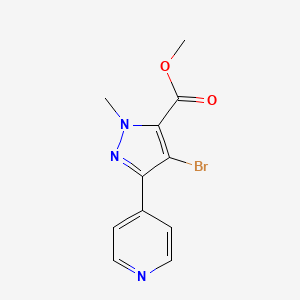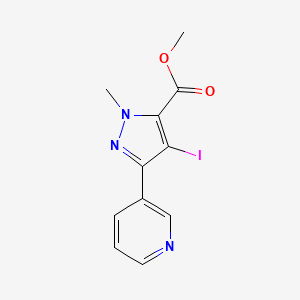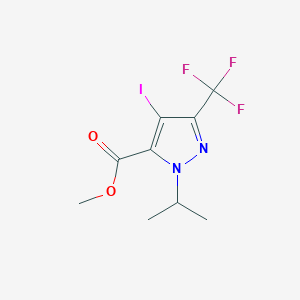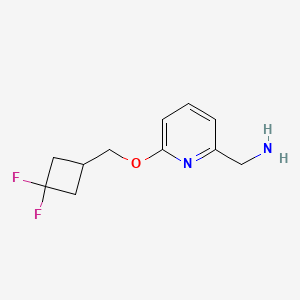
(6-((3,3-Difluorocyclobutyl)methoxy)pyridin-2-yl)methanamine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Characterization of Heterocyclic Schiff Bases
A study by Pandey and Srivastava (2011) reported on the synthesis of novel Schiff bases of 3-aminomethyl pyridine and their anticonvulsant activity. This research demonstrates the potential of pyridinyl methanamine derivatives in medicinal chemistry, specifically in developing new anticonvulsant agents. The compounds exhibited significant seizures protection in various models, suggesting their potential application in treating epilepsy (S. Pandey, R. Srivastava, 2011).
Iron(III) Complexes with Pyridoxal Schiff Base
Basu et al. (2015) explored Iron(III) complexes of pyridoxal Schiff bases for enhanced cellular uptake with selectivity and remarkable photocytotoxicity. This study illustrates the application of pyridinyl methanamine derivatives in developing metal complexes with potential therapeutic uses, particularly in targeting cancer cells through selective uptake and induced apoptosis upon light exposure (Uttara Basu et al., 2015).
Catalytic Evaluation of Pincer Palladacycles
Roffe et al. (2016) synthesized 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and evaluated their catalytic applications, highlighting another dimension of scientific research applications of related compounds. This work contributes to the field of catalysis, demonstrating how pyridinyl methanamine derivatives can be used to develop catalysts with good activity and selectivity (Gavin W. Roffe et al., 2016).
Antimicrobial Activities of Quinoline Derivatives
Thomas, Adhikari, and Shetty (2010) synthesized a new series of quinoline derivatives carrying 1,2,3-triazole moiety, starting from 4-methoxyaniline, and evaluated their antibacterial and antifungal activities. This study underscores the potential of pyridinyl methanamine derivatives in creating compounds with significant antimicrobial properties, offering a pathway for new drug development (K D Thomas, Airody Vasudeva Adhikari, N Suchetha Shetty, 2010).
Propriétés
IUPAC Name |
[6-[(3,3-difluorocyclobutyl)methoxy]pyridin-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O/c12-11(13)4-8(5-11)7-16-10-3-1-2-9(6-14)15-10/h1-3,8H,4-7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVIMAKSHKDSMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)COC2=CC=CC(=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








